![molecular formula C21H22N6O2 B2474951 2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021214-26-5](/img/structure/B2474951.png)
2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone
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Description
2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research. It is commonly known as PP-1 and is used as a tool compound in biochemical research. PP-1 is a potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cell signaling pathways.
Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth, making it a promising candidate for further investigation .
- The compound’s phenoxy and pyridazinone moieties suggest possible antimicrobial effects. Studies have evaluated its activity against bacteria, fungi, and other pathogens .
- Investigations have revealed that this compound exhibits antiplatelet properties. It may interfere with platelet aggregation, which is crucial for preventing blood clot formation .
- Some studies have explored the compound’s impact on neurotransmitter systems, hinting at potential antidepressant effects. Further research is needed to validate this .
- The compound’s piperazine ring and other structural features may contribute to antihypertensive effects. Researchers have investigated its impact on blood pressure regulation .
- Interestingly, derivatives of this compound have been used as herbicides. Their mode of action likely disrupts plant growth pathways .
Anticancer Properties
Antimicrobial Activity
Antiplatelet Effects
Antidepressant Potential
Antihypertensive Activity
Herbicidal Applications
properties
IUPAC Name |
2-phenoxy-1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-21(16-29-18-4-2-1-3-5-18)27-14-12-26(13-15-27)20-7-6-19(24-25-20)23-17-8-10-22-11-9-17/h1-11H,12-16H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDQYUDCEXKJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone |
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